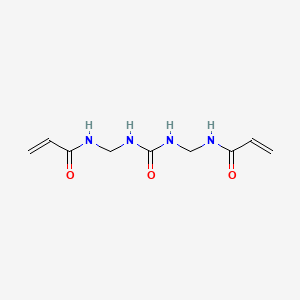
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate, also known as cobalt molybdate hydrate, is a chemical compound with the molecular formula CoH₂MoO₅. It is a coordination complex that consists of cobalt in the +2 oxidation state and molybdenum in the +6 oxidation state, coordinated with oxygen atoms and water molecules. This compound is typically found as a green powder and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate can be synthesized through several methods. One common approach involves the reaction of cobalt(II) nitrate with ammonium heptamolybdate in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain the hydrated form of cobalt molybdate .
Industrial Production Methods
In industrial settings, the production of cobalt molybdate hydrate often involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as crystallization, filtration, and drying to achieve the desired purity and physical form of the compound. The use of advanced equipment and techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of molybdenum.
Substitution: Ligand substitution reactions can occur, where the coordinated water molecules or oxygen atoms are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or hydrazine for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield lower oxidation state molybdenum species, while oxidation reactions can produce higher oxidation state cobalt species .
Scientific Research Applications
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as catalysts for fuel cells and batteries.
Biological Studies: Research has explored its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of pigments, ceramics, and other industrial products
Mechanism of Action
The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This redox activity is crucial for its catalytic properties. The compound interacts with molecular targets such as substrates in catalytic reactions, facilitating the conversion of reactants to products through various pathways .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) oxide: Another cobalt compound with different oxidation states and coordination environments.
Molybdenum trioxide: A molybdenum compound with different oxidation states and coordination environments.
Cobalt(II) chloride: A cobalt compound with different ligands and coordination environments
Uniqueness
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate is unique due to its specific coordination environment and redox properties, which make it suitable for a wide range of applications in catalysis, material science, and industrial processes. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
cobalt(2+);dioxido(dioxo)molybdenum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJIKZNJXISODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Mo](=O)(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH2MoO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657612 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18601-87-1 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

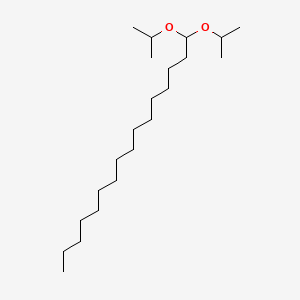
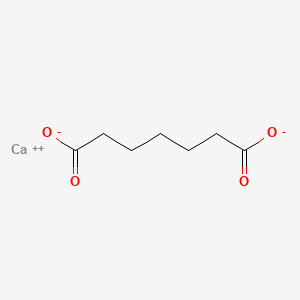
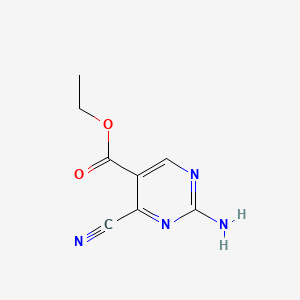
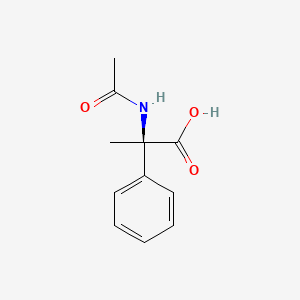
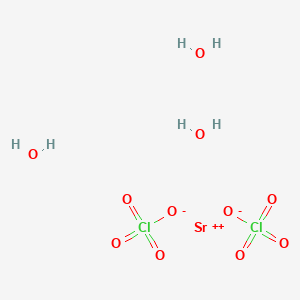
![[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate](/img/structure/B579534.png)
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)
![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)
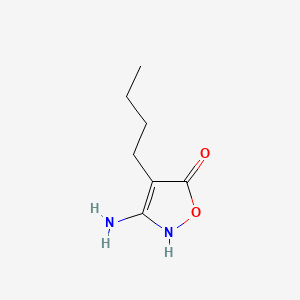
![diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B579543.png)
